

# ATTO 465 Maleimide: A Technical Guide to Photostability and Brightness

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## Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

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ATTO 465, a fluorescent label derived from acriflavin, is recognized for its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.<sup>[1][2]</sup> This guide provides an in-depth analysis of the photophysical properties of **ATTO 465 maleimide**, focusing on the critical parameters of brightness and photostability that are paramount for its application in sensitive and quantitative fluorescence-based assays.

## Core Photophysical Properties and Brightness

The intrinsic brightness of a fluorophore is a function of its ability to absorb light (molar extinction coefficient) and the efficiency with which it converts that absorbed light into emitted fluorescence (quantum yield). ATTO 465 is characterized as a highly bright and photostable dye.<sup>[1][2][3]</sup> In aqueous solutions, it exhibits a significant Stokes shift of approximately 55 nm.<sup>[1][2]</sup>

## Quantitative Photophysical Data

The following table summarizes the key quantitative parameters that define the brightness of ATTO 465. The data is primarily for the carboxy derivative in aqueous solution, which is expected to have very similar spectral properties to the maleimide derivative.

Parameter	Value	Conditions	Reference
Absorption Maximum ( $\lambda_{abs}$ )	453 nm	Aqueous Solution	[1][4][5]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	Aqueous Solution	[1][4][5]
Emission Maximum ( $\lambda_{fl}$ )	506 nm	Aqueous Solution	[1][4][5]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	70 - 75%	Aqueous Solution	[1][4][5][6]
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	Aqueous Solution	[1][4][5][6]

## Photostability of ATTO 465

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical attribute for applications requiring long-term or high-intensity imaging. While ATTO 465 is generally described as having high photostability, quantitative data for the maleimide derivative, such as the photobleaching quantum yield, is not readily available in public literature.[1][2]

However, studies on derivatives of ATTO 465 have demonstrated its robust nature. For instance, a pentafluoroaniline derivative of ATTO 465 (Atto 465-p) has shown greater photostability with slower bleaching kinetics compared to the free carboxylic acid form and another common nuclear dye, YoPro-1, under continuous 486 nm laser excitation.[7][8]

## Experimental Protocols

### General Procedure for Protein Labeling with ATTO 465 Maleimide

This protocol provides a general guideline for the conjugation of **ATTO 465 maleimide** to thiol groups on proteins.

- **Protein Preparation:** Dissolve the protein at a concentration of 50–100  $\mu\text{M}$  in a suitable buffer at a pH of 7.0–7.5. Commonly used buffers include phosphate, Tris, or HEPES at concentrations of 10–100 mM.[4]
- **Reduction of Disulfide Bonds (if necessary):** If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. TCEP does not require removal.[4] To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.[4]
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 465 maleimide** in anhydrous and amine-free DMF or DMSO.[5][6]
- **Labeling Reaction:** Add a 10–20 molar excess of the dissolved dye to the protein solution while stirring.[4]
- **Incubation:** Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, ensuring the reaction is protected from light.[4]
- **Quenching (Optional):** To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or mercaptoethanol can be added.[4]
- **Purification:** Separate the labeled protein conjugate from unreacted dye using gel filtration (e.g., Sephadex G-25) or extensive dialysis at 4°C.[4]

## Protocol for Measuring Photostability

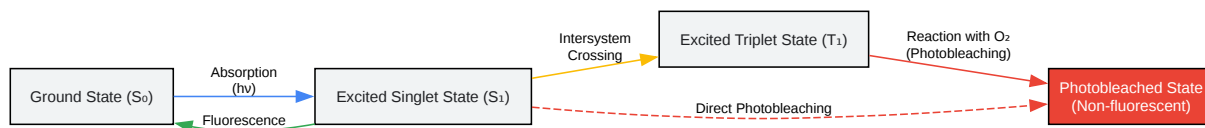
This protocol outlines a general method for quantifying the photostability of **ATTO 465 maleimide** conjugated to a biomolecule.

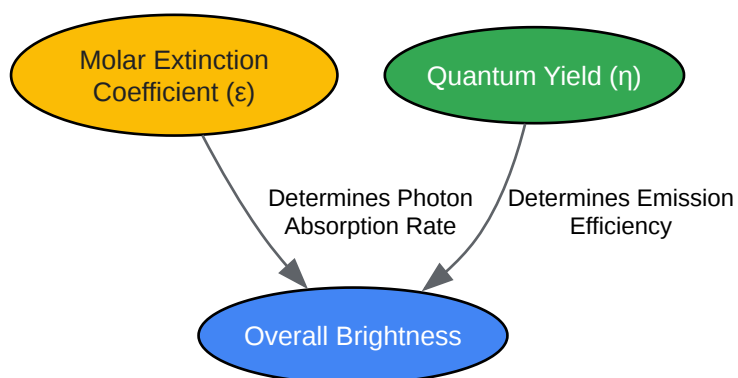
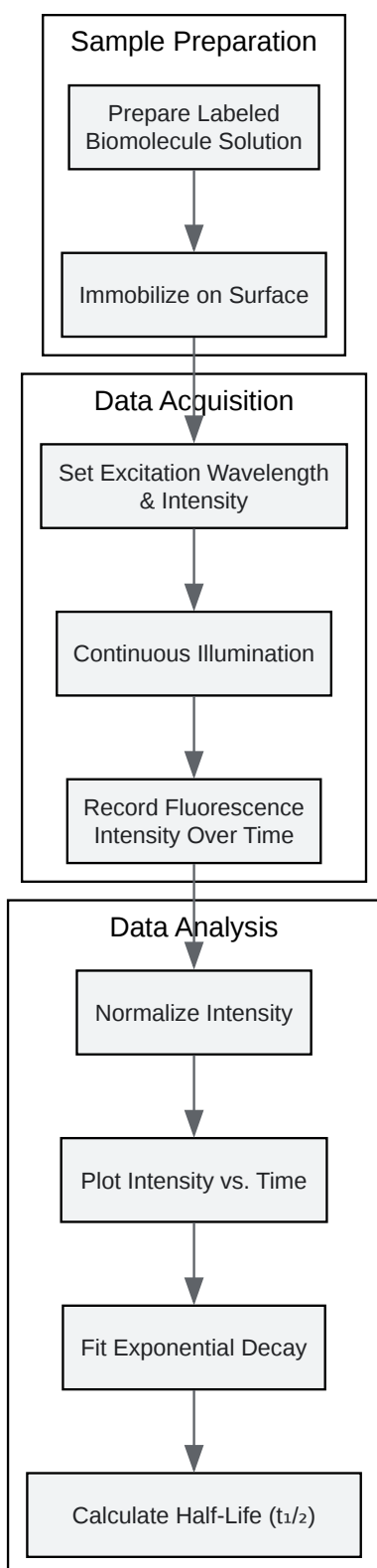
- **Sample Preparation:**
  - Prepare a solution of the ATTO 465-labeled biomolecule at a known concentration (e.g., 1  $\mu\text{M}$ ) in a suitable buffer (e.g., PBS).
  - For microscopy-based measurements, immobilize the labeled molecule on a glass surface to prevent diffusion. This can be achieved through surface chemistry or by using a viscous

mounting medium like glycerol.

- Instrumentation Setup:
  - Use a fluorescence microscope equipped with a stable, high-intensity light source (e.g., a laser or LED) and a sensitive detector (e.g., a PMT or sCMOS camera).
  - Set the excitation wavelength to the absorption maximum of ATTO 465 (453 nm) or a closely available laser line (e.g., 457 nm).
  - Use a bandpass filter to collect the fluorescence emission centered around 506 nm.
  - Define and maintain a constant excitation light intensity for all comparative experiments. The local light intensity at the sample is a critical parameter to report.
- Data Acquisition:
  - Record an initial fluorescence intensity measurement ( $I_0$ ) at time  $t=0$ .
  - Continuously illuminate the sample with the excitation light.
  - Acquire fluorescence intensity measurements at regular time intervals until the signal has significantly decreased (e.g., to less than 20% of the initial intensity).
- Data Analysis:
  - For each time point ( $t$ ), calculate the normalized fluorescence intensity ( $I/I_0$ ).
  - Plot the normalized fluorescence intensity against time.
  - Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant ( $k$ ).
  - Calculate the photobleaching half-life ( $t_{1/2}$ ) using the formula:  $t_{1/2} = \ln(2)/k$ . A longer half-life indicates greater photostability.

## Visualizations





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